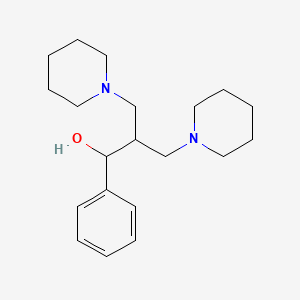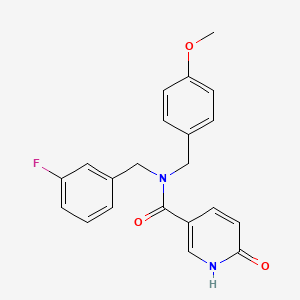![molecular formula C23H22O5S B4058282 ethyl [5-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-3-thienyl]acetate](/img/structure/B4058282.png)
ethyl [5-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-3-thienyl]acetate
説明
Ethyl [5-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-3-thienyl]acetate, also known as EMTA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMTA is a thienylacetate derivative that has been synthesized using various methods and has shown promising results in various studies.
科学的研究の応用
Hypolipidemic Activity
Ethyl [5-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-3-thienyl]acetate has been studied for its potential hypolipidemic activity. Analogs of ethyl 4-benzyloxybenzoate, which share structural similarities with the compound , have demonstrated cholesterol-lowering effects in rats. These compounds have shown to inhibit cholesterol and free fatty acid biosynthesis from [1-14C]acetate in rat liver slices in vitro, suggesting a favorable spectrum of activity for potential hypolipidemic applications (Baggaley et al., 1977).
Antimicrobial and Antioxidant Properties
Research has highlighted the compound's antimicrobial and antioxidant capabilities. Specifically, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have shown significant antibacterial and antifungal properties, as well as profound antioxidant potential. These findings suggest the compound's utility in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Antitumor Activities
A series of novel 1,3,4-thiadiazole derivatives bearing an amide moiety, related to the compound of interest, were synthesized and evaluated for their antitumor activities. Notably, Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate demonstrated significant inhibitory effects against certain human tumor cell lines, indicating the compound's potential in cancer research and therapy (Almasirad et al., 2016).
Urease Inhibition
In the search for natural urease inhibitors, related compounds have been identified with potent inhibitory activity. These findings are crucial for developing treatments for diseases associated with urease activity, such as infections caused by Helicobacter pylori (Khan et al., 2006).
Photo-stability in Pharmaceutical Formulations
The photo-stability of related compounds, such as KBT-3022, has been investigated, revealing that ethyl [5-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-3-thienyl]acetate exhibits stability under various lighting conditions. This attribute is essential for the development of stable pharmaceutical formulations (Hanamori et al., 1992).
特性
IUPAC Name |
ethyl 2-[5-(4-methoxybenzoyl)-2-(4-methoxyphenyl)thiophen-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5S/c1-4-28-21(24)14-17-13-20(22(25)15-5-9-18(26-2)10-6-15)29-23(17)16-7-11-19(27-3)12-8-16/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRJACDBXBXGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=C1)C(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-5-[4-phenyl-1-(3-pyrrolidin-1-ylpropyl)-1H-imidazol-5-yl]pyrimidine](/img/structure/B4058201.png)
![4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4058208.png)
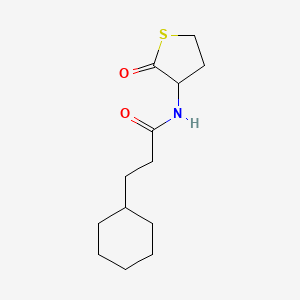
![N-(3-methoxypropyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4058212.png)
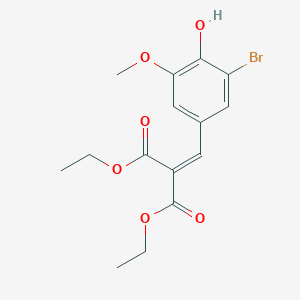
![4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 2-furoate](/img/structure/B4058224.png)
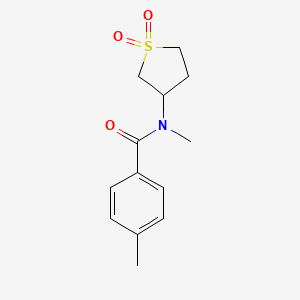
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4058240.png)
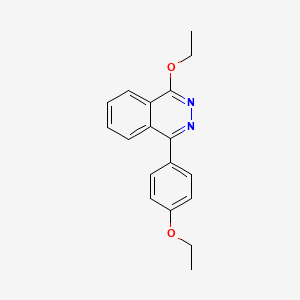
![methyl 4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4058254.png)
![1-[2-(4-tert-butylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4058256.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B4058259.png)
